molecular formula C10H6F12 B167291 1,6-Divinylperfluorohexane CAS No. 1800-91-5

1,6-Divinylperfluorohexane

Cat. No.: B167291
CAS No.: 1800-91-5
M. Wt: 354.13 g/mol
InChI Key: PDFSXHZXNZCKNF-UHFFFAOYSA-N
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Comparison with Similar Compounds

1,6-Divinylperfluorohexane is unique due to its bifunctional nature, with vinyl groups at both ends of the molecule. This feature distinguishes it from other perfluorinated compounds that may have different functional groups or single reactive sites . Similar compounds include:

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F12/c1-3-5(11,12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFSXHZXNZCKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170895
Record name 1,6-Divinylperfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800-91-5
Record name 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecafluoro-1,9-decadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001800915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Divinylperfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DODECAFLUORO-1,9-DECADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KC63N97TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,6-divinylperfluorohexane suitable for membrane fabrication in fuel cells?

A1: this compound is a useful monomer due to its ability to form polymers with desirable properties for specific applications. For example, [] it has been utilized in the fabrication of a passive CO2 vent for direct methanol fuel cells when combined with poly(1-trimethyl silyl propyne). This suggests that the resulting copolymer exhibits selective permeability, allowing CO2 to pass through while potentially blocking other gases or liquids. This selectivity is crucial for fuel cell efficiency as CO2 accumulation can hinder performance.

Q2: How is this compound used in the synthesis of new polymers?

A2: this compound serves as a valuable monomer in the Mizoroki-Heck co-polymerization reaction. [] This reaction allows for the creation of perfluoroalkylene-vinylene-arylene copolymers when combined with dihalogenated arylene monomers. This co-polymerization strategy allows scientists to fine-tune the properties of the resulting polymers by selecting specific arylene monomers, leading to materials with tailored characteristics for various applications.

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